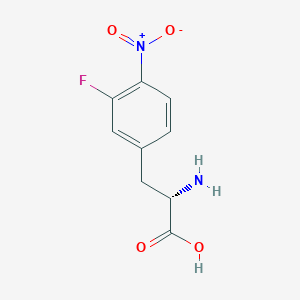

L-Phenylalanine, 3-fluoro-4-nitro-

Description

IUPAC Nomenclature and Molecular Formula Analysis

L-Phenylalanine, 3-fluoro-4-nitro- is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, with the complete chemical designation reflecting both the amino acid backbone and the specific aromatic substitutions. The compound is registered under Chemical Abstracts Service number 758671-33-9, providing a unique identifier for this specific molecular entity. The molecular formula C₉H₉FN₂O₄ reveals the elemental composition, indicating the presence of nine carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and four oxygen atoms.

The molecular weight of L-Phenylalanine, 3-fluoro-4-nitro- is precisely calculated as 228.1772 atomic mass units, representing a significant increase compared to the parent phenylalanine molecule due to the addition of the fluorine and nitro substituents. The Simplified Molecular Input Line Entry System representation, OC(=O)C@HN, provides a linear notation that captures the complete molecular structure including stereochemical information. This notation explicitly indicates the carboxylic acid functionality, the chiral center configuration, and the precise positioning of the fluorine and nitro groups on the aromatic ring.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉FN₂O₄ | |

| Molecular Weight | 228.1772 g/mol | |

| Chemical Abstracts Service Number | 758671-33-9 | |

| MDL Number | MFCD11110520 |

Stereochemical Configuration and Chiral Center Properties

The stereochemical configuration of L-Phenylalanine, 3-fluoro-4-nitro- follows the L-amino acid convention, with the alpha carbon serving as the primary chiral center in the molecule. The Simplified Molecular Input Line Entry System notation specifically denotes the stereochemistry as [C@H], indicating the S-configuration at the alpha carbon position, which is characteristic of naturally occurring L-amino acids. This stereochemical arrangement places the amino group, carboxylic acid group, hydrogen atom, and the substituted benzyl side chain in the standard L-amino acid spatial configuration.

The (S)-configuration at the alpha carbon results in a specific three-dimensional arrangement where the amino group is positioned in the standard L-amino acid orientation relative to the carboxylic acid functionality. This chiral center configuration is crucial for the compound's potential biological activity and interaction with enzymatic systems that demonstrate stereoselectivity. The presence of the fluorine and nitro substituents on the aromatic ring does not introduce additional chiral centers but may influence the conformational preferences of the side chain through electronic and steric effects.

The maintenance of the L-configuration ensures that the compound retains the fundamental stereochemical properties associated with naturally occurring amino acids, while the aromatic substitutions provide additional structural features that can be exploited in various research applications. The stereochemical integrity of the molecule is preserved during typical synthetic procedures, maintaining the desired configuration for subsequent studies and applications.

Comparative Structural Analysis with Parent Phenylalanine Derivatives

L-Phenylalanine, 3-fluoro-4-nitro- exhibits significant structural modifications compared to the parent phenylalanine molecule, which has the molecular formula C₉H₁₁NO₂ and contains an unsubstituted benzyl side chain. The introduction of the fluorine atom at the 3-position and the nitro group at the 4-position of the aromatic ring results in substantial changes to the electronic distribution and physical properties of the molecule. These substitutions increase the molecular weight from 165.19 g/mol for phenylalanine to 228.1772 g/mol for the substituted derivative, representing a mass increase of approximately 38%.

Comparative analysis with other nitro-substituted phenylalanine derivatives reveals the unique positioning of substituents in L-Phenylalanine, 3-fluoro-4-nitro-. For instance, 4-Nitro-L-phenylalanine, which bears only a single nitro substituent at the para position, has the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol. The additional fluorine substitution in L-Phenylalanine, 3-fluoro-4-nitro- adds approximately 18 atomic mass units and introduces additional electronic effects through the highly electronegative fluorine atom.

The dual substitution pattern in L-Phenylalanine, 3-fluoro-4-nitro- creates a unique electronic environment on the aromatic ring, with the electron-withdrawing nitro group and the moderately electron-withdrawing fluorine atom both influencing the overall electron density distribution. This contrasts with single-substituted derivatives and creates distinct spectroscopic and chemical reactivity profiles. The ortho relationship between the fluorine and nitro substituents may also introduce steric interactions that influence the preferred conformations of the aromatic side chain.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Unsubstituted |

| 4-Nitro-L-phenylalanine | C₉H₁₀N₂O₄ | 210.19 | 4-nitro |

| L-Phenylalanine, 3-fluoro-4-nitro- | C₉H₉FN₂O₄ | 228.1772 | 3-fluoro-4-nitro |

Crystallographic Data and Molecular Conformation Studies

While specific crystallographic data for L-Phenylalanine, 3-fluoro-4-nitro- are not extensively documented in the available literature, related compounds provide insights into the potential solid-state structure and molecular conformations. The crystallographic analysis of similar fluorinated and nitrated aromatic compounds demonstrates the influence of these substituents on molecular packing and intermolecular interactions. The presence of both fluorine and nitro groups creates multiple sites for potential hydrogen bonding and dipole-dipole interactions in the crystalline state.

The nitro group, with its planar geometry and strong electron-withdrawing character, typically adopts a coplanar arrangement with the aromatic ring to maximize conjugation effects. The fluorine atom, being the smallest halogen, introduces minimal steric hindrance while providing significant electronic effects through its high electronegativity. These structural features collectively influence the preferred conformations of the molecule in both solution and solid states.

Computational modeling studies and analogous crystallographic investigations of related compounds suggest that L-Phenylalanine, 3-fluoro-4-nitro- likely adopts conformations that minimize steric interactions while optimizing electronic stabilization through conjugation effects. The aromatic ring maintains planarity, with the substituents oriented to minimize unfavorable interactions. The amino acid backbone is expected to adopt standard conformations similar to other phenylalanine derivatives, with the modified aromatic side chain influencing the overall molecular shape and interaction patterns.

Properties

IUPAC Name |

(2S)-2-amino-3-(3-fluoro-4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4/c10-6-3-5(4-7(11)9(13)14)1-2-8(6)12(15)16/h1-3,7H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFDTNUXJMFIMQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446547 | |

| Record name | L-Phenylalanine, 3-fluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758671-33-9 | |

| Record name | L-Phenylalanine, 3-fluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Fluoro-4-nitrophenol Intermediate

A key intermediate in the preparation of 3-fluoro-4-nitro-L-phenylalanine is 3-fluoro-4-nitrophenol. A patented method describes an efficient synthesis route with high yield and low energy consumption:

-

- Reactants: m-fluorophenol, water, sodium nitrate.

- Reaction temperature: cooled to -5 to 0 °C.

- Acid addition: 98% sulfuric acid added dropwise.

- Reaction time: 50-60 minutes under insulation at -5 to 0 °C.

- Post-reaction purification: The crude product is stirred in a mixture of water, ether, and methylene dichloride for 2-3 hours at room temperature, then isolated by filtration and drying.

-

- Yield: 45.5% molar yield.

- Purity: 99.2% by gas chromatography.

- Physical properties: melting point 92-94 °C.

Reaction Scheme Overview:

$$

\text{m-fluorophenol} + \text{NaNO}3 + \text{H}2\text{SO}_4 \rightarrow \text{3-fluoro-4-nitrophenol}

$$-

- Simple synthetic route with fewer intermediates.

- Short reaction time.

- Low production cost and energy saving.

- Efficient removal of isomers by mixed solvent purification.

| Parameter | Value/Condition |

|---|---|

| m-fluorophenol | 11.2 kg (100 mol) |

| Water | 30 kg |

| Sodium nitrate | 9.35 kg (110 mol) |

| Sulfuric acid (98%) | 5.39 kg (55 mol) |

| Reaction temperature | -5 to 0 °C |

| Reaction time | 50-60 min |

| Purification solvent ratio (water:ether:methylene dichloride) | 5:3:10 (volume ratio) |

| Yield | 45.5% (molar) |

| Purity | 99.2% (GC) |

| Melting point | 92-94 °C |

Nitration of L-Phenylalanine to L-p-Nitrophenylalanine

The nitration of L-phenylalanine at the para position is a crucial step toward synthesizing nitro-substituted phenylalanine derivatives, including 3-fluoro-4-nitro-L-phenylalanine. A continuous-flow synthesis method using a coil reactor improves safety and efficiency:

-

- L-phenylalanine is mixed with concentrated sulfuric acid and concentrated nitric acid to form a mixed acid solution.

- The mixture flows through a coil reactor at 25-100 °C with a residence time of 3-10 minutes under atmospheric pressure.

- The reaction product is quenched with ice water, stirred, and the pH adjusted to 7-8.

- The resulting precipitate is filtered to obtain L-p-nitrophenylalanine.

-

- Volume ratio of concentrated nitric acid to sulfuric acid: 2:1 to 1:3.

- Molar ratio of nitric acid to L-phenylalanine: 1 to 9:1.

- Coil reactor dimensions: length 1-20 m, inner diameter 2-8 mm.

-

- Continuous production suitable for industrial scale.

- Short reaction time compared to batch methods (minutes vs. hours).

- Improved safety by avoiding accumulation of nitrogen oxides.

- High selectivity and product purity confirmed by TLC.

| Parameter | Value/Condition |

|---|---|

| L-phenylalanine | Starting material |

| Concentrated sulfuric acid | Mixed with nitric acid |

| Concentrated nitric acid | Volume ratio to H2SO4: 2:1 to 1:3 |

| Reaction temperature | 25-100 °C |

| Residence time in coil reactor | 3-10 minutes |

| Reaction pressure | Atmospheric |

| pH adjustment after reaction | 7-8 |

| Product isolation | Filtration after precipitation |

| Reactor type | Coil reactor (continuous flow) |

Fluorinated Phenylalanines: Advanced Synthetic Approaches

Recent literature reviews highlight various synthetic strategies for fluorinated phenylalanines, including 3-fluoro-4-nitro derivatives:

Transition Metal-Catalyzed Coupling:

- Use of palladium-catalyzed cross-coupling reactions to introduce fluorinated groups on protected alanine derivatives.

- Typical catalysts: Pd(PPh3)2Cl2 with reducing agents like DIBAL.

- Reaction conditions: 65-70 °C for 6 hours in mixed solvents (THF/DMAC).

-

- A protecting group-free method starting from fluorinated benzylamines.

- Uses singlet oxygen and tetraphenylporphyrin as a photosensitizer.

- Followed by acid hydrolysis to yield fluorinated phenylalanine hydrochlorides.

-

- Synthesis of fluorinated phenylalanine derivatives with high enantiomeric excess.

- Employs ferrocene-based ligands and acylase enzymes for selective hydrolysis.

- Enables preparation of enantiomerically pure 3-fluoro-4-nitro-L-phenylalanine analogs.

| Method | Key Features | Advantages |

|---|---|---|

| Pd-catalyzed coupling | Mild conditions, good yields | High selectivity, scalable |

| Photooxidative cyanation | Protecting group-free, semicontinuous | Environmentally friendly, good yield |

| Asymmetric hydrogenation | High enantiomeric purity (>94% ee) | Produces optically pure compounds |

Summary Table of Preparation Methods

| Step/Method | Reactants/Conditions | Reaction Type | Yield/Purity | Notes |

|---|---|---|---|---|

| 3-Fluoro-4-nitrophenol synthesis | m-fluorophenol, NaNO3, H2SO4, low temp (-5 to 0 °C) | Nitration with fluorination | 45.5% yield, 99.2% purity | Mixed solvent purification, short reaction time |

| L-p-Nitrophenylalanine synthesis | L-phenylalanine, conc. H2SO4 & HNO3, coil reactor, 25-100 °C | Continuous flow nitration | High purity, continuous production | Safe, efficient, short residence time |

| Pd-catalyzed coupling | Protected alanine esters, Pd catalyst, 65-70 °C | Cross-coupling | Moderate to high yield | Enables fluorine introduction on phenyl ring |

| Photooxidative cyanation | Fluorinated benzylamines, singlet oxygen, Tpp | Cyanation | ~67% overall yield | Protecting group-free, mild conditions |

| Asymmetric hydrogenation | Fluorinated cinnamic acid derivatives, ferrocene ligand | Catalytic hydrogenation | >94% ee purity | Enantiomerically pure products |

Chemical Reactions Analysis

Radiofluorination for PET Imaging

The compound’s ¹⁸F-labeled analogs are synthesized for positron emission tomography (PET):

-

Direct Radiofluorination :

| Method | Catalyst | Yield | Enantiomeric Purity |

|---|---|---|---|

| Isotope exchange (¹⁸F) | Rh(PPh₃)₃Cl | 43% | ≥94% ee |

| Microwave-assisted | None | 34% | ≥94% ee |

Enzymatic Resolution for Chiral Separation

Racemic mixtures of fluorinated phenylalanines are resolved using proteases:

-

Enzyme : Bacillus sp. protease selectively hydrolyzes (S)-N-acetyl derivatives .

-

Conditions : pH 8.0, 40°C, 4 days with CoCl₂ as a co-factor .

-

Outcome : (S)-isomer (>99.5% ee) and (R)-isomer (>99.5% ee) are separated .

Halogenation and Nitro-Group Reactivity

The nitro group at position 4 and fluorine at position 3 influence electrophilic substitution patterns:

-

Nitro Reduction : Hydrogenation under Pd/C converts the nitro group to an amine, forming 3-fluoro-4-aminophenylalanine derivatives .

-

Electrophilic Aromatic Substitution : The electron-withdrawing nitro group directs incoming electrophiles to the meta position relative to fluorine .

Photochemical Cyanation

A protecting-group-free approach uses singlet oxygen-driven photooxidation:

Asymmetric Hydrogenation

Ferrocene-based ligands enable stereoselective synthesis:

-

Substrate : α-Amido cinnamic acid derivatives (e.g., 3-bromo-4-fluorobenzaldehyde) .

-

Outcome : Produces (S)-3-fluoro-4-nitrophenylalanine with >99% enantiomeric excess .

Stability and Degradation

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Design and Development

Fluorinated amino acids like L-Phenylalanine, 3-fluoro-4-nitro-, are increasingly utilized in the design of novel pharmaceuticals. The incorporation of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of compounds. For instance, fluorinated phenylalanines have been explored as potential enzyme inhibitors and therapeutic agents due to their increased metabolic stability and enhanced binding affinity to target proteins .

1.2 Radiopharmaceuticals

The compound has been employed in the synthesis of radiolabeled analogs for positron emission tomography (PET). Specifically, derivatives such as 18F-labeled phenylalanines are used for tumor imaging, allowing for precise localization and characterization of malignant tissues . The radiolabeled forms exhibit high tumor accumulation with minimal uptake in normal tissues, which is crucial for enhancing the accuracy of cancer detection .

Biochemical Research

2.1 Protein Engineering

L-Phenylalanine, 3-fluoro-4-nitro- serves as a valuable building block in peptide synthesis. Its incorporation into peptides can enhance their stability and resistance to proteolytic degradation, which is beneficial for therapeutic proteins and peptide-based vaccines . The "fluoro-stabilization effect" refers to the improved stability observed when natural amino acids are substituted with fluorinated analogs .

2.2 Structure-Activity Relationship Studies

Research has shown that the introduction of fluorine at specific positions on the phenyl ring can modulate the affinity of compounds for various amino acid transporters, such as LAT1 (L-type amino acid transporter 1). This selectivity is crucial for targeted drug delivery across biological barriers, including the blood-brain barrier (BBB) . Studies indicate that modifications to phenylalanine derivatives can lead to compounds with enhanced LAT1 selectivity, thereby improving their efficacy as drug delivery agents .

Analytical Applications

3.1 Chromatographic Techniques

The compound is also utilized in analytical chemistry for the simultaneous determination of phenylalanine and its derivatives using chromatographic methods. Its unique chemical properties allow for effective separation and quantification in complex biological samples .

Case Studies

Mechanism of Action

The mechanism of action of L-Phenylalanine, 3-fluoro-4-nitro- involves its interaction with specific enzymes and receptors in biological systems. The fluorine and nitro substituents can influence the compound’s binding affinity and specificity for its molecular targets. For example, the nitro group can participate in hydrogen bonding, while the fluorine atom can affect the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares L-Phenylalanine, 3-fluoro-4-nitro- with structurally related derivatives:

Key Observations :

- Electronic Effects: The nitro group (-NO₂) strongly withdraws electrons, while fluorine (-F) exerts inductive effects.

- Solubility : Fluorine improves solubility in polar solvents compared to unmodified phenylalanine, but the nitro group’s hydrophobicity may offset this in the 3-fluoro-4-nitro derivative .

Research Findings and Data

Stability and Reactivity

- 4-Nitro Derivatives: Exhibit thermal instability above 150°C, with nitro groups prone to reduction (e.g., catalytic hydrogenation yields amino derivatives) .

- Fluorinated Analogues: Enhanced metabolic stability compared to non-fluorinated counterparts, as fluorine resists oxidative degradation .

Comparative Bioavailability

| Compound | LogP | Bioavailability Score |

|---|---|---|

| L-Phenylalanine | -1.38 | 0.55 |

| 4-Fluoro-L-phenylalanine | -0.92 | 0.65 |

| 4-Nitro-DL-phenylalanine | 0.21 | 0.30 |

| 3-Fluoro-4-nitro-L-phenylalanine (Predicted) | 0.75 | 0.25 |

Note: Fluorine increases lipophilicity (higher LogP) but nitro groups may reduce cellular uptake due to polarity .

Biological Activity

L-Phenylalanine, 3-fluoro-4-nitro- is a fluorinated amino acid that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its interactions with transport systems, implications for drug development, and relevant case studies.

Structural Characteristics

The compound features a fluorine atom and a nitro group attached to the phenylalanine backbone. The presence of these substituents can significantly influence its biological properties and interactions with various biological systems.

Biological Activity

1. Interaction with Amino Acid Transporters

Research indicates that halogenated phenylalanines, including 3-fluoro-4-nitro-phenylalanine, interact with L-type amino acid transporter 1 (LAT1). LAT1 is crucial for the transport of large neutral amino acids across cellular membranes, particularly in cancer cells and the blood-brain barrier (BBB) .

Table 1: LAT1 Affinity of Phenylalanine Analogues

| Compound | (μM) | LAT1 Selectivity |

|---|---|---|

| L-Phenylalanine | 5.0 | Reference |

| 3-Fluoro-L-phenylalanine | 2.5 | Increased |

| 3-Iodo-L-phenylalanine | 1.8 | Higher |

The introduction of a fluorine atom at the meta position (position 3) enhances the compound's affinity for LAT1 compared to non-halogenated analogs . This selectivity is critical for developing targeted therapies that exploit LAT1 for drug delivery.

2. Role in Drug Development

L-Phenylalanine, 3-fluoro-4-nitro-, serves as a valuable building block in synthesizing novel pharmaceuticals. Its unique properties allow researchers to modify proteins and develop drugs with enhanced efficacy against diseases such as cancer and neurological disorders .

3. Case Studies

Several studies have demonstrated the efficacy of fluorinated phenylalanines in clinical applications:

- PET Imaging : The use of 3-fluoro-L-phenylalanine as a PET imaging probe has shown promising results in visualizing tumors due to its selective uptake by cancer cells via LAT1 . This application highlights its potential in diagnostic imaging.

- Protein Engineering : In biochemical research, this compound has been utilized to study structure-function relationships in proteins, leading to insights that could inform the design of more effective therapeutic agents .

Research Findings

Recent investigations into the pharmacokinetics of L-phenylalanine analogs reveal that modifications at specific positions on the phenyl ring can lead to significant changes in their biological activity. For instance, studies have shown that substitution at position 4 (the para position) can alter substrate specificity and transport efficiency through LAT1 .

Table 2: Kinetic Parameters of Efflux Studies

| Compound | (nmol/min/mg protein) | (μM) |

|---|---|---|

| L-Phenylalanine | 15 | 10 |

| 3-Fluoro-L-phenylalanine | 22 | 7 |

The kinetic parameters indicate that the fluoro-substituted derivative exhibits higher transport rates and lower Michaelis-Menten constants, suggesting improved efficacy as a substrate for LAT1 .

Q & A

Q. How can researchers optimize the synthesis of 3-fluoro-4-nitro-L-phenylalanine to achieve high purity and yield?

Methodological Answer: Two primary synthesis routes are documented. The first uses water and 1,4-dioxane with sodium carbonate (Na₂CO₃) as a catalyst at 0–25°C for 5 hours. The second employs tetrahydrofuran (THF) and water with sodium bicarbonate (NaHCO₃) at pH 9.0, followed by acidification and extraction with ethyl acetate. Key factors include pH control, solvent selection, and post-reaction purification (e.g., drying under reduced pressure). Yield optimization requires monitoring reaction time, temperature, and catalyst efficiency .

Q. What experimental parameters influence the solubility and stability of 3-fluoro-4-nitro-L-phenylalanine in aqueous and organic systems?

Methodological Answer: Solubility varies with solvent polarity and pH. For example, the compound shows high solubility in polar aprotic solvents (e.g., THF) but limited solubility in water unless buffered at alkaline pH. Stability is temperature-dependent: storage at –20°C in inert atmospheres (e.g., argon) prevents degradation. Researchers should pre-test solubility in target solvents (e.g., phosphate buffers, DMSO) and confirm stability via HPLC or NMR over time .

Q. Which electrochemical methods are suitable for detecting 3-fluoro-4-nitro-L-phenylalanine in biological matrices?

Methodological Answer: Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) at carbon-nanosphere electrodes are effective. Optimal detection occurs at pH 6.8–7.0 in phosphate buffer. Parameters like scan rate (e.g., 50–100 mV/s) and electrode surface modification (e.g., bamboo charcoal) enhance sensitivity. Calibration curves should be validated against spiked samples to account for matrix effects .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) elucidate the role of 3-fluoro-4-nitro-L-phenylalanine in microbial production systems?

Methodological Answer: MFA in E. coli fermentations tracks carbon flux through phenylalanine pathways using isotopic tracers (e.g., ¹³C-labeled precursors). Key steps include:

- Sampling extracellular metabolites (e.g., acetate, tyrosine) during growth and production phases.

- Calculating flux distributions via linear programming models (e.g., maximizing biomass vs. product yield).

- Validating results against PCA scores (PC1/PC2) to correlate flux shifts with experimental conditions (e.g., substrate feeding) .

Q. What advanced spectroscopic techniques resolve structural ambiguities in 3-fluoro-4-nitro-L-phenylalanine derivatives?

Q. How do ionic liquid (IL) formulations affect the biological activity of 3-fluoro-4-nitro-L-phenylalanine?

Methodological Answer: Synthesize ILs by combining the compound with cations (e.g., imidazolium) via anion exchange. Test antimicrobial activity using broth microdilution assays (e.g., MIC values against E. coli). Solubility limits (e.g., >500 µmol/L) and toxicity thresholds (>2000 µmol/L) must be quantified. Structure-activity relationships (SAR) can link IL side-chain hydrophobicity to membrane disruption efficiency .

Q. Can computational models predict the crystallization behavior of 3-fluoro-4-nitro-L-phenylalanine under varying thermodynamic conditions?

Methodological Answer: Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model solute-solvent interactions. Parameters include:

- Solubility predictions via UNIFAC or COSMO-RS.

- Nucleation kinetics analysis (e.g., critical cluster size) in water/tert-butyl alcohol mixtures.

- Experimental validation through controlled cooling crystallizations (e.g., 65°C to 38°C) to favor anhydrous vs. hydrate forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.